tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, an oxazole ring, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a β-keto ester and hydroxylamine under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring is often constructed via a cyclization reaction involving a suitable amine and a halogenated precursor.
Esterification: The final step involves the esterification of the azetidine carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in the oxazole ring can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.
Reduction: The oxazole ring can be reduced to an oxazoline or an oxazolidine under hydrogenation conditions.
Substitution: The hydroxymethyl group can be substituted with various nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Oxazolines or oxazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of enzyme inhibitors, receptor modulators, and other bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazole and azetidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate is unique due to the presence of both an oxazole ring and an azetidine ring in its structure. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2167711-41-1 |
---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.3 |
Purity |
95 |
Origin of Product |
United States |
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